Amidorphin (8-26) is isolated from bovine striatum and is recognized as a major product of proenkephalin processing in the brain, contrasting with its absence in the adrenal medulla where proenkephalin is also present. The classification of amidorphin (8-26) falls under neuropeptides, specifically within the family of opioid peptides due to its origin from proenkephalin, despite its nonopioid nature .
The synthesis of amidorphin (8-26) involves several key steps:
Amidorphin (8-26) consists of a sequence of amino acids that can be represented structurally as follows:
The molecular weight and specific structural data can vary based on modifications during synthesis but typically align with known values for similar peptides.
Amidorphin (8-26) undergoes several chemical reactions relevant to its biological function:
The mechanism by which amidorphin (8-26) exerts its effects involves:
Amidorphin (8-26) exhibits several notable properties:
These properties are essential for its functionality within biological systems and influence its potential therapeutic applications.
Amidorphin (8-26) has several potential applications in scientific research:
Amidorphin (8-26) is a biologically active peptide fragment derived from its precursor polypeptide, amidorphin, through specific proteolytic cleavage. This 19-amino acid fragment (sequence: H-Gly-Gly-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-OH) represents residues 8 to 26 of the full-length amidorphin molecule. Biochemically, it is classified as an endogenous non-opioid peptide due to the absence of the N-terminal [Met]⁵-enkephalin motif (Tyr-Gly-Gly-Phe-Met), which is critical for opioid receptor binding and activity. Amidorphin (8-26) is generated primarily in mammalian brain regions, including the striatum, and exhibits distinct functional properties compared to its opioid-active precursor [1] [4].
Structurally, the peptide features several charged residues (e.g., Arg, Lys, Asp) and a C-terminal proline, contributing to its solubility and receptor-interaction profile. Unlike full-length amidorphin, which acts on opioid receptors, amidorphin (8-26) does not bind to classical μ-, δ-, or κ-opioid receptors, indicating a divergent physiological role [1].
Table 1: Key Biochemical Characteristics of Amidorphin (8-26)
| Property | Detail | 
|---|---|
| Parent Molecule | Amidorphin (full-length) | 
| Cleavage Position | Residues 8–26 of amidorphin | 
| Amino Acid Sequence | Gly-Gly-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro | 
| Molecular Formula | C₁₁₇H₁₇₂N₃₄O₃₁S₁ (calculated from precursor data) | 
| Molecular Weight | ~2,500 Da (approximate) | 
| Biochemical Classification | Non-opioid neuropeptide | 
| Precursor Source | Proenkephalin A | 
| Key Structural Features | Lacks N-terminal enkephalin motif; Contains cationic C-terminal domain | 
Amidorphin (8-26) was first identified in 1985–1986 during investigations into opioid peptide processing in bovine adrenal medulla and brain tissues. Seizinger et al. (1985) isolated full-length amidorphin (a 26-residue, C-terminally amidated peptide) from bovine sources and noted its propensity for enzymatic cleavage into smaller fragments, including the non-opioid component later designated as amidorphin (8-26) [1]. This discovery was pivotal in demonstrating that proenkephalin A derivatives could yield both opioid and non-opioid signaling molecules.
Subsequent work by Liebisch et al. (1986) characterized amidorphin (8-26) as a major metabolite in bovine, ovine, and porcine brain extracts. Using chromatographic separation and immunoassays, they confirmed its widespread distribution in the central nervous system and its absence of opioid activity in vitro. Crucially, they established that cleavage at the Arg⁷–Gly⁸ bond releases [Met]⁵-enkephalin (residues 1–5 of amidorphin), while the remaining fragment (residues 8–26) constitutes amidorphin (8-26) [1] [4]. This cleavage mechanism highlighted the role of trypsin-like endopeptidases in neuropeptide processing and suggested functional compartmentalization within proenkephalin A-derived peptides.
Table 2: Key Milestones in the Characterization of Amidorphin (8-26)
| Year | Researchers | Contribution | 
|---|---|---|
| 1985 | Seizinger et al. | Isolated full-length amidorphin from bovine adrenal medulla; noted cleavage products | 
| 1986 | Liebisch et al. | Identified amidorphin (8-26) as a non-opioid fragment in brain tissue; mapped distribution | 
| 1986 | Liebisch et al. | Demonstrated enzymatic cleavage mechanism releasing [Met]⁵-enkephalin and amidorphin (8-26) | 
Amidorphin (8-26) exhibits significant evolutionary conservation among artiodactyl mammals (e.g., cattle, sheep, pigs), where the precursor amidorphin is a 26-residue, C-terminally amidated peptide. In these species, the glycine residue at position 26 facilitates enzymatic amidation, a modification critical for the stability and function of the full-length peptide. Cleavage of this amidated form reliably generates amidorphin (8-26) in neural and endocrine tissues [1] [4].
In contrast, humans, rodents, and primates express a 27-residue variant of amidorphin due to a substitution of glycine with alanine at the C-terminus. This Ala²⁷ variant cannot undergo amidation, altering its processing and potentially its metabolic fate. Despite this difference, fragments analogous to amidorphin (8-26) (e.g., residues 8–27) are observed, though their biochemical properties remain less characterized. The conservation of the cleavage site (Arg⁷–Gly⁸/Ala⁸) across species suggests that the generation of enkephalin and non-opioid fragments like amidorphin (8-26) is a fundamental processing pathway in mammalian neurobiology [1].
Table 3: Evolutionary Conservation of Amidorphin and Its (8-26) Fragment
| Species Group | Amidorphin Length | C-Terminal Residue | Amidation Status | Amidorphin (8-26)-Like Fragment | 
|---|---|---|---|---|
| Bovine/Ovine/Porcine | 26 residues | Glycine | Amidated | Amidorphin (8-26) | 
| Human/Rodent (Rat/Mouse) | 27 residues | Alanine | Non-amidated | Amidorphin (8-27) | 
| Common Features | Conserved cleavage site (Arg⁷) releases [Met]⁵-enkephalin + C-terminal fragment | 
The persistence of this processing pathway across 60 million years of mammalian evolution underscores the functional importance of both enkephalin and non-opioid fragments like amidorphin (8-26) in neural and endocrine regulation. However, the impact of the Ala/Gly substitution on the bioactivity of the human fragment remains an open question [1] [4].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1